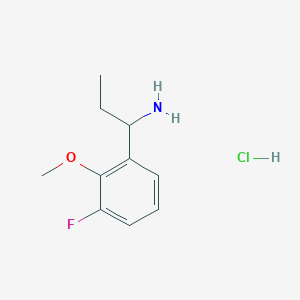
1-(3-Fluoro-2-methoxyphenyl)-propylamine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code. For the related compound “1-(3-fluoro-2-methoxyphenyl)piperazine”, the InChI code is "1S/C11H15FN2O/c1-15-11-9(12)3-2-4-10(11)14-7-5-13-6-8-14/h2-4,13H,5-8H2,1H3" .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its molecular weight, density, melting point, boiling point, and other characteristics. For the related compound “1-(3-fluoro-2-methoxyphenyl)piperazine”, the molecular weight is 210.25 .Scientific Research Applications
PET Studies and Drug Metabolism
PET Studies of Cerebral Levodopa Metabolism: A Review of Clinical Findings and Modeling Approaches
- This study discusses the use of [18F]Fluoro-3,4-dihydroxyphenyl-L-alanine (FDOPA), a tracer for molecular imaging by positron emission tomography (PET), which is valuable for studying Parkinson’s disease. The complex kinetics involved in FDOPA-PET recordings due to the entry of plasma metabolites and washout of decarboxylated metabolites are analyzed, highlighting the importance of fluorine in enhancing imaging techniques (Kumakura & Cumming, 2009).
Toxicity of Organic Fluorophores Used in Molecular Imaging: Literature Review
- This review assesses the toxicity of various widely used fluorophores in molecular imaging, including their cytotoxicity, tissue toxicity, in vivo toxicity, and mutagenicity. It underscores the careful consideration needed when utilizing fluorine-containing compounds in imaging applications (Alford et al., 2009).
Pharmacological and Synthetic Applications
A Practical Synthesis of 2-Fluoro-4-bromobiphenyl
- The study presents a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing flurbiprofen, showcasing the utility of fluorine in facilitating the synthesis of important pharmaceutical intermediates (Qiu et al., 2009).
Fluoroalkylation Reactions in Aqueous Media: A Review
- This review highlights the development of fluoroalkylation reactions that incorporate fluorinated or fluoroalkylated groups into target molecules under mild and environmentally friendly conditions. The significance of fluorine in enhancing the physical, chemical, and biological properties of molecules is discussed, demonstrating potential applications in designing new pharmaceuticals and agrochemicals (Song et al., 2018).
properties
IUPAC Name |
1-(3-fluoro-2-methoxyphenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO.ClH/c1-3-9(12)7-5-4-6-8(11)10(7)13-2;/h4-6,9H,3,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXDWCGABHHXAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C(=CC=C1)F)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-2-methoxy-phenyl)-propylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6-Fluoro-7-methyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1449421.png)


![6-Fluoro-8-methylimidazo[1,5-a]pyridine](/img/structure/B1449424.png)
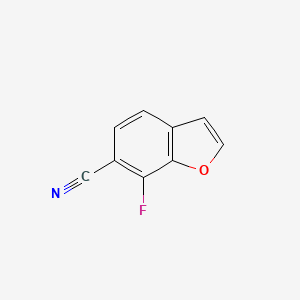
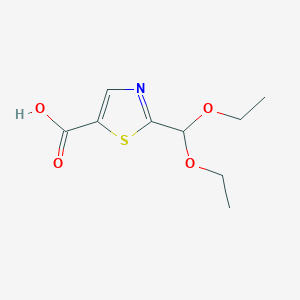
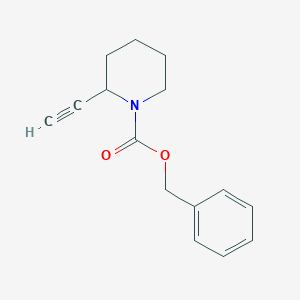





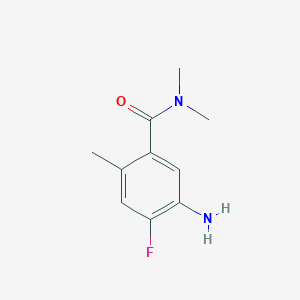
![1-[(4-Bromo-3-methylphenyl)methyl]azetidine](/img/structure/B1449442.png)